molecular formula C8H5ClN2O3 B13192421 4-(Chloromethoxy)-3-nitrobenzonitrile

4-(Chloromethoxy)-3-nitrobenzonitrile

Cat. No.: B13192421
M. Wt: 212.59 g/mol
InChI Key: JFRQASXSQZQSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of benzonitrile, featuring a chloromethoxy group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-3-nitrobenzonitrile typically involves the chloromethylation of 3-nitrobenzonitrile. One common method includes the reaction of 3-nitrobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: The major product is 4-(Chloromethoxy)-3-aminobenzonitrile.

    Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-(Chloromethoxy)-3-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor in drug synthesis.

    Chemical Biology: The compound can be used to study the effects of nitro and chloromethoxy groups on biological systems.

Mechanism of Action

The mechanism by which 4-(Chloromethoxy)-3-nitrobenzonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the nitro group can undergo bioreduction, potentially leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethoxy)-3-nitrobenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    4-(Chloromethoxy)-2-nitrobenzonitrile: Similar structure but with the nitro group at the 2-position.

    4-(Chloromethoxy)-3-aminobenzonitrile: The nitro group is reduced to an amino group.

Uniqueness

4-(Chloromethoxy)-3-nitrobenzonitrile is unique due to the presence of both a chloromethoxy and a nitro group on the benzonitrile core

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

4-(chloromethoxy)-3-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O3/c9-5-14-8-2-1-6(4-10)3-7(8)11(12)13/h1-3H,5H2

InChI Key

JFRQASXSQZQSET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.